

Kinase Selectivity Profile: Tirabrutinib vs. Ibrutinib

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Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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Kinase	Ibrutinib (% Ctrl at 300 nM)	Tirabrutinib (% Ctrl at 300 nM)	Note on Kinase Function
BTK (Target)	0.3	0.4	Primary target; essential for B-cell receptor signaling.
BLK	0.4	99	Src-family kinase; off-target inhibition may influence immune cell function.
BMX	0.9	97	Tec-family kinase; off-target inhibition linked to effects in endothelial cells.
ERBB2 (HER2)	1.1	100	EGFR family kinase; off-target inhibition associated with rash and diarrhea.
ERBB4 (HER4)	2.3	100	EGFR family kinase; off-target inhibition associated with rash and diarrhea.
FGR	2.7	97	Src-family kinase.
FRK	4.5	96	Src-family kinase.
JAK3	5.1	95	Janus kinase; inhibition can affect cytokine signaling.

Kinase	Ibrutinib (% Ctrl at 300 nM)	Tirabrutinib (% Ctrl at 300 nM)	Note on Kinase Function
TEC	7.4	95	Tec-family kinase; expressed in platelets and myeloid cells.
TXK	9.6	96	Tec-family kinase; expressed in T-cells.

Source: Data adapted from Kozaki et al. (2023), which utilized the KINOMEscan platform. The values represent the percentage of kinase remaining bound to a immobilized ligand in the presence of the drug (% Control). A lower value indicates stronger binding and inhibition [1].

Experimental Protocols Cited

The data in the table above was generated using standardized, high-quality methods:

- KINOMEscan Profiling:** This is a **biochemical kinase profiling assay** that quantitatively measures a compound's ability to bind to a wide panel of kinases. Kinases are tagged with DNA, and the test compound competes with an immobilized ligand for binding to the kinase's active site. The amount of kinase bound is quantified using qPCR. The results are reported as "% Control"; a value below a certain threshold (often 10%) indicates significant binding [1].
- Cellular Validation:** Beyond biochemical assays, the selectivity of **Tirabrutinib** was confirmed in **cellular systems** using human peripheral blood mononuclear cells (PBMCs). These assays measure the drug's functional impact on pathways downstream of various receptors (e.g., B-cell receptor, epidermal growth factor receptor) in a more physiologically relevant environment, confirming that high biochemical selectivity translates to cellular selectivity [2] [1].

Mechanism of Action and Superior Selectivity

The following diagram illustrates the BCR signaling pathway and highlights where the key difference in off-target inhibition occurs between these two drugs.

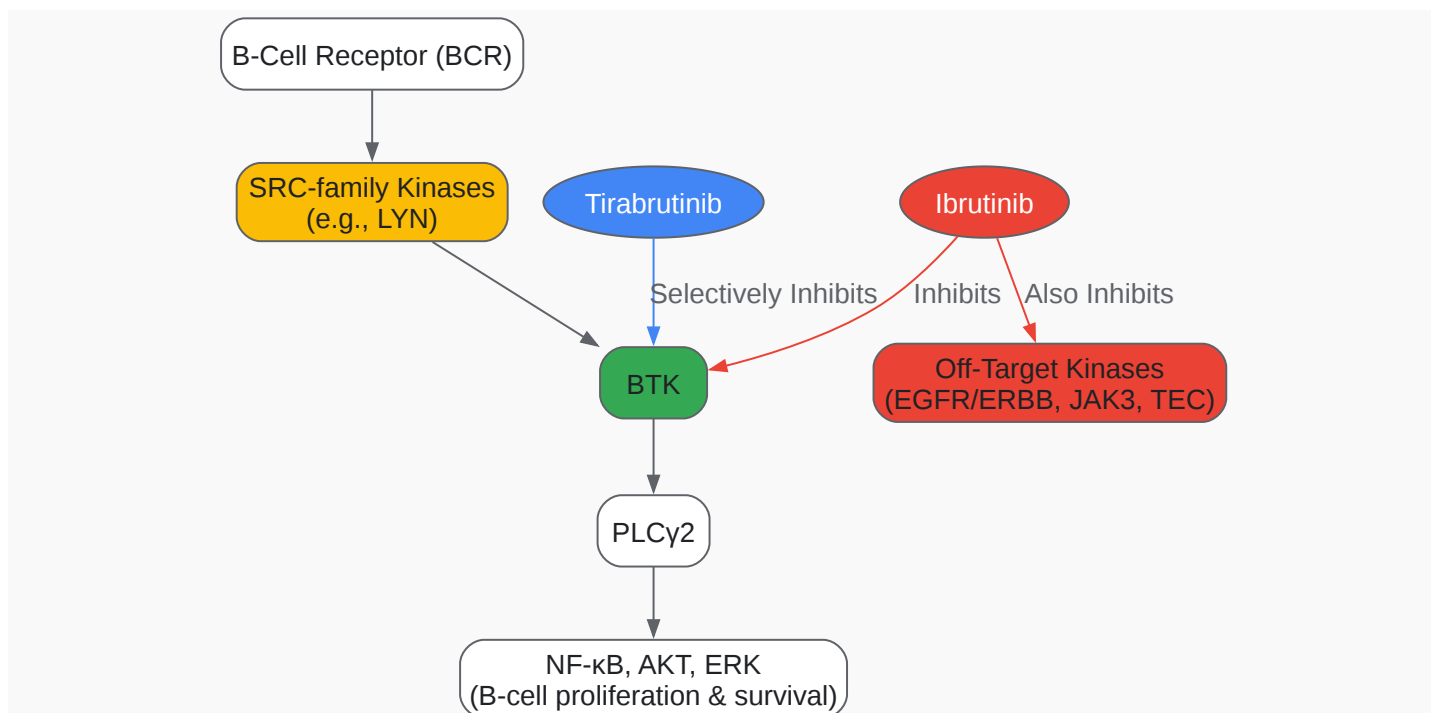


Diagram: BTK inhibitors act on the BCR signaling pathway. Ibrutinib inhibits multiple off-target kinases, while Tirabrutinib is more selective for BTK.

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- **Ibrutinib's Broader Inhibition:** As the first-generation inhibitor, Ibrutinib covalently binds to BTK's cysteine 481 residue. However, it also potently binds to other kinases with a homologous cysteine residue in their active sites. This explains its strong off-target activity against kinases in the **EGFR family (ERBB2, ERBB4), TEC family, and JAK3** [3] [4] [1].
- **Tirabrutinib's Refined Selectivity:** As a second-generation inhibitor, **Tirabrutinib** also covalently binds to BTK. Its chemical structure is optimized to minimize interactions with other non-BTK kinases, resulting in the clean profile shown in the table. It effectively inhibits BTK and its downstream signaling (NF-κB, AKT, ERK) without significantly affecting the off-targets of Ibrutinib [5] [2] [1].

Research Implications

The enhanced selectivity of **Tirabrutinib** has direct research and clinical implications:

- **Improved Safety Profile:** The off-target inhibition of EGFR by Ibrutinib is strongly linked to adverse effects like **rash and diarrhea** [5] [4]. Inhibition of other kinases like ITK (not shown in table) can also modulate immune responses. **Tirabrutinib**'s selectivity may help mitigate these effects [1].
- **A Tool for On-Target Research:** For researchers investigating the specific role of BTK in signaling pathways or disease models, **Tirabrutinib** serves as a more precise pharmacological tool with less risk of confounding results from off-target kinase modulation.

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